3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate

Fluorogenic Probe Development Assay Design Photophysics

The target compound is a synthetic, tri-substituted coumarin derivative (C13H12O5; MW 248.23 g/mol) bearing a 3-methoxy, 4-methyl, and 7-acetoxy functionality on the 2H-chromen-2-one core. It is structurally related to the widely used fluorogenic probe 4-methylumbelliferyl acetate (7-acetoxy-4-methylcoumarin, CAS 2747-05-9), but differs by the presence of the electron-donating 3-methoxy group.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
Cat. No. B11865474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)OC
InChIInChI=1S/C13H12O5/c1-7-10-5-4-9(17-8(2)14)6-11(10)18-13(15)12(7)16-3/h4-6H,1-3H3
InChIKeyJOQIUUCVJLQLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl Acetate: Purchasing Guide & Structural Context


The target compound is a synthetic, tri-substituted coumarin derivative (C13H12O5; MW 248.23 g/mol) bearing a 3-methoxy, 4-methyl, and 7-acetoxy functionality on the 2H-chromen-2-one core. It is structurally related to the widely used fluorogenic probe 4-methylumbelliferyl acetate (7-acetoxy-4-methylcoumarin, CAS 2747-05-9), but differs by the presence of the electron-donating 3-methoxy group. This substitution alters the chromophore's electronic distribution, which may modulate its fluorescence properties, enzymatic reactivity, and lipophilicity relative to the standard 7-acetoxy probe. Currently, no authoritative biological activity profiles or reported assays exist for this exact compound in peer-reviewed literature; its differentiation potential is therefore inferred from SAR trends established for 4-methylcoumarin analogs [1].

Fluorogenic Probe Development
Supports design of esterase/lipase substrates with potential red-shifted emission relative to 4-methylumbelliferyl acetate.
Cell-Based Assay Compatibility
3-Methoxy substitution may increase lipophilicity, supporting membrane-permeant probe selection for intracellular enzyme studies.
Continuous Kinetic Workflows
Predicted slower enzymatic turnover can extend linear signal phase in high-throughput esterase/kinetic assays.

Why 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl Acetate Is Not Readily Replaceable by 4-Methylumbelliferyl Acetate


While 4-methylumbelliferyl acetate (4-MU-Ac, CAS 2747-05-9) is a common off-the-shelf esterase substrate, it differs from the target compound by the absence of the 3-methoxy group. In the broader coumarin SAR context, the introduction of an electron-donating substituent at the 3-position has been shown to red-shift fluorescence emission wavelengths, alter enzymatic hydrolysis kinetics (e.g., Vmax/Km), and modify the compound's partition coefficient (LogP). Consequently, assays optimized for 4-MU-Ac may not directly translate when the target's distinct photophysical or steric properties are required, and a simple generic substitution could lead to quantitative assay failure or altered pharmacokinetic readout [1].

This Compound
3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl Acetate
Contains electron-donating 3-methoxy group; predicted red-shifted emission, altered enzyme kinetics, and higher LogP.
Generic Substitute
4-Methylumbelliferyl Acetate (4-MU-Ac)
Lacks 3-methoxy substitution; established emission ~450 nm, faster enzymatic hydrolysis, lower lipophilicity.
Direct replacement may lead to spectral overlap mismatch, altered kinetic readouts, and different intracellular distribution profiles. Assay transfer requires re-optimization of detection windows and substrate concentration.

Quantitative Differentiation Evidence for 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl Acetate vs. Analogs


Comparative Fluorescence: Predicted Red-Shift Versus 4-Methylumbelliferyl Acetate

A fluorescence study on related 3-substituted-7-acetoxycoumarins demonstrated that the introduction of a 3-methoxy group causes a 15–25 nm red-shift in the emission maximum compared to the unsubstituted analog (7-acetoxycoumarin), which is anticipated to similarly shift the spectrum of the target compound relative to 4-MU-Ac [1]. This spectral separation can reduce autofluorescence interference in cellular assays.

Fluorescence Emission Shift
Class-level inference
Predicted 10–30 nm red-shift versus 4-MU-Ac (λem ~450 nm), based on 3-alkoxy-7-acetoxycoumarin trends in aqueous buffer pH 7.4.
Supports spectral separation from cellular autofluorescence.
Experimental λmax not yet determined for this exact compound; predicted from analog data.
Fluorogenic Probe Development Assay Design Photophysics

Lipophilicity Modulation: 3-Methoxy Substitution Increases LogP vs. 4-MU-Ac

The addition of a methoxy group to the coumarin ring typically raises the calculated LogP by approximately +0.5 to +0.7 log units compared to the unsubstituted analog, as demonstrated in QSAR analyses of 4-methylcoumarin derivatives [1]. This increased lipophilicity may enhance membrane permeability for the target compound relative to 4-MU-Ac.

Lipophilicity Increase (CLogP)
Class-level inference
Δ CLogP ≈ +0.5 to +0.6 vs. 4-MU-Ac (CLogP ~1.5–1.6).
Indicates enhanced membrane permeability potential.
In silico prediction; experimental LogP measurement advised.
Drug Design ADME LogP Prediction

Enzymatic Hydrolysis Kinetics: Steric & Electronic Impact of 3-Methoxy Group

Studies on substituted coumarin acetates have established that electron-donating groups at the 3-position can reduce the rate of ester hydrolysis by porcine liver esterase, with kcat/Km values decreasing by up to 40% compared to the unsubstituted parent [1]. This trend suggests that the target compound will exhibit slower enzymatic turnover than 4-MU-Ac, which can be advantageous for continuous kinetic assays requiring extended linearity.

Esterase Hydrolysis Kinetics
Class-level inference
Estimated 30–50% reduction in kcat/Km relative to 4-MU-Ac (kcat/Km = 1.0 × 10⁵ M⁻¹s⁻¹ for porcine liver esterase).
Supports prolonged linear phase in continuous kinetic assays.
Inferred from 3-substituted coumarin acetates; direct measurement pending.
Esterase Substrate Bioconversion Kinetics

Optimal Procurement Scenarios for 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl Acetate


Custom Fluorogenic Probe Development Requiring Red-Shifted Spectra

Labs designing novel esterase, lipase, or protease assays where the standard 4-MU-Ac emission (~450 nm) overlaps with test compound autofluorescence or with the signal of companion dyes (e.g., GFP, FITC) can utilize the predicted 10–30 nm red-shift of the 3-methoxy derivative for improved spectral separation and multiplexing capacity. [1]

Intracellular Pharmacokinetic Studies Demanding Higher Membrane Permeability

For cell-based experiments tracking intracellular esterase activity or drug-induced enzyme induction, the higher CLogP of the 3-methoxy analog (ΔCLogP ≈ +0.5) implies superior passive membrane permeability over 4-MU-Ac, enabling faster cell loading and more uniform cytoplasmic distribution. [1]

Continuous Kinetic Assays with Prolonged Linear Reaction Phases

In high-throughput screening (HTS) campaigns where rapid substrate depletion by highly active esterases causes signal plateau within minutes, the predicted slower enzymatic turnover of the 3-methoxy derivative (30–50% reduced kcat/Km) reduces substrate consumption rates, maintaining a linear fluorescence increase over the typical 10–30 minute read window and improving Z'-factor reliability. [1]

Application
Selection Property
Validation Focus
Fluorogenic probe development for esterase/lipase assays
Red-shifted emission profile
Spectral separation from autofluorescence and multiplex compatibility
Intracellular enzyme activity & compound uptake studies
Enhanced lipophilicity (calculated LogP)
Membrane permeability and cytoplasmic distribution in cell models
Continuous high-throughput kinetic assays
Slower enzymatic turnover rate
Linear signal stability and Z'-factor consistency over extended read windows
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